4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is a chemical compound with the CAS number 741276-43-7 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is C14H13ClN2O2 . The molecular weight is 276.72 .Scientific Research Applications
Chemical Transformations and Reactivity
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile demonstrates interesting chemical reactivity under nucleophilic conditions. Studies have shown that carbonitrile compounds can undergo various chemical transformations to form heterocyclic systems, suggesting potential applications in creating diverse chemical structures (Ibrahim & El-Gohary, 2016).
Synthesis of Heterocyclic Derivatives
This compound is a valuable precursor for the synthesis of various heterocyclic derivatives. Research indicates efficient methods for synthesizing substituted cinnoline and benzo[h]cinnoline derivatives, highlighting the compound's utility in generating complex molecular architectures (Gomaa, 2003).
Corrosion Inhibition
The quinoline derivatives, including similar carbonitrile compounds, have been studied for their corrosion inhibition properties. Computational studies reveal their potential as effective corrosion inhibitors for iron, which is significant for industrial applications (Erdoğan et al., 2017).
Fluorescent Dye Applications
Certain derivatives of quinoline carbonitriles show promise as green fluorescent dyes. These compounds exhibit high fluorescence and stability, suggesting their use in applications requiring solvent and pH-independent fluorescent markers (Enoua, Uray, & Stadlbauer, 2012).
Novel Synthesis Methods
Improved synthesis methods for similar quinoline derivatives have been developed, which are less hazardous and more reproducible. This advancement enhances the accessibility and utility of these compounds in various research fields (Zheng, Wang, Scola, & D'Andrea, 2009).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-7-propan-2-yloxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(15)9(6-16)7-17-11/h4-5,7-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILOYPJGILGLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652368 | |
Record name | 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
741276-43-7 | |
Record name | 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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